6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole
Description
The compound 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a heterocyclic molecule featuring three key components:
- A 1,3-benzothiazole core, known for its electron-deficient aromatic system and bioisosteric properties.
- A pyridinyl-oxadiazole moiety, with the 1,2,4-oxadiazole ring substituted by a methyl group at position 3.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking (benzothiazole), hydrogen bonding (piperazine-carbonyl), and dipole interactions (oxadiazole) .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-23-19(24-28-13)15-3-5-18(21-11-15)25-6-8-26(9-7-25)20(27)14-2-4-16-17(10-14)29-12-22-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQUHRCHNZJSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiazole intermediates. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive agent with antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (Compound 4b)
- Structural Differences: Replaces benzothiazole with a pyrazole-quinoline system.
- Functional Implications: The quinoline moiety may enhance π-π stacking but reduce metabolic stability compared to benzothiazole.
- Synthesis : Prepared via multi-component reactions, similar to methods in , but with divergent cyclization steps .
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Structural Differences : Uses a pyrazole core with a phenyl-oxadiazole thioether linker.
- Functional Implications : The thioacetyl group increases susceptibility to enzymatic degradation compared to the stable carbonyl-piperazine linker in the target compound. The phenyl-oxadiazole may reduce lipophilicity versus the methyl-oxadiazole in the target .
Linker and Substituent Variations
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine (Patent Compound)
- Structural Differences : Substitutes piperazine-carbonyl with a methoxy-piperidine linker.
- The pyrazine core offers different electronic properties compared to benzothiazole .
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile
- Structural Differences: Retains benzothiazole but links it via a thioether-propanoyl chain to pyrazole.
- The methylthio group may increase hydrophobicity, affecting bioavailability .
Key Research Findings
- Flexibility vs. Rigidity : The piperazine-carbonyl linker balances conformational flexibility (for target adaptation) and stability (resistance to hydrolysis) .
- Thermodynamic Solubility : Predicted to be lower than pyrazine-containing analogs due to the benzothiazole core, necessitating formulation optimization .
Biological Activity
The compound 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Benzothiazole moiety
- Functional Groups :
- Piperazine ring
- Oxadiazole and pyridine derivatives
The molecular formula is , with a molecular weight of approximately 385.47 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole and oxadiazole moieties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines due to their ability to inhibit specific cellular pathways involved in tumor growth.
Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of 15 µM. This activity was attributed to the presence of electron-withdrawing groups that enhance the compound's interaction with target proteins involved in cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15 | Inhibition of cell cycle progression |
| Compound B | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
Anticonvulsant Activity
Thiazole derivatives are known for their anticonvulsant properties. The structure of the compound suggests potential interactions with GABA receptors, which are critical in modulating neuronal excitability.
Case Study : A derivative with a similar structure showed a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, indicating strong anticonvulsant activity .
Antimicrobial Activity
The presence of the oxadiazole group has been linked to antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : A related oxadiazole derivative exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the benzothiazole or piperazine rings can significantly influence potency and selectivity.
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Alkyl Substituents : Improve solubility and bioavailability.
- Aromatic Systems : Increase interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
